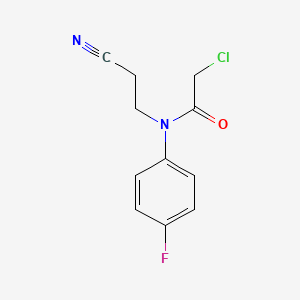

2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a cyanoethyl group, and a fluorophenyl group attached to an acetamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-chloroacetamide, 4-fluoroaniline, and acrylonitrile.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compound.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloro group undergoes nucleophilic substitution under controlled conditions. Key findings include:

Reagents and Conditions

-

Amines : Reacts with primary/secondary amines (e.g., piperidine, 2-chloroaniline) in ethanol at reflux (80–100°C) to form substituted amides .

-

Thiols : Sodium ethoxide facilitates substitution with thiol-containing reagents (e.g., 2-thioxo-dihydropyridine derivatives), yielding thioether intermediates .

Example Reaction Pathway

text2-Chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide + 2-Thioxo-dihydropyridine → 2-((3-Cyano-6-phenylpyridin-2-yl)thio)-N-phenylacetamide (Intermediate) → Thieno[2,3-b]pyridine-2-carboxamide (Final Product)[2]

Key Data

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Piperidine | Sulfuramidous chloride derivatives | 70–85 | Reflux, 4–6 hours |

| Sodium ethoxide | Thieno[2,3-b]pyridines | 65–78 | Ethanol, 80°C |

Reduction Reactions

The cyanoethyl group (-CH2CN) is reducible to primary amines under specific conditions:

Reagents and Conditions

-

Lithium Aluminum Hydride (LiAlH4) : Reduces the nitrile to a primary amine in anhydrous tetrahydrofuran (THF) at 0–25°C.

-

Catalytic Hydrogenation : Palladium-on-carbon (Pd/C) with H2 gas at 40–60°C achieves partial or full reduction.

Mechanistic Insight

The reduction proceeds via intermediate imine formation, followed by hydrolysis to yield a primary amine:

text-CH2CN → -CH2CH2NH2

Key Data

| Reducing Agent | Product | Purity (%) | Reaction Time |

|---|---|---|---|

| LiAlH4 | N-(2-Aminoethyl)-N-(4-fluorophenyl)acetamide | ≥95 | 3–5 hours |

| Pd/C + H2 | Partially reduced intermediates | 80–90 | 6–8 hours |

Oxidation Reactions

The compound’s methylene and aromatic groups are susceptible to oxidation:

Reagents and Conditions

-

Potassium Permanganate (KMnO4) : Oxidizes the methylene group to a ketone in acidic aqueous conditions (50–70°C).

-

Chromium Trioxide (CrO3) : Converts the fluorophenyl ring into a quinone derivative under strong acidic conditions.

Example Reaction

textThis compound + CrO3/H2SO4 → 2-Chloro-N-(2-cyanoethyl)-N-(4-fluoroquinone)acetamide[4]

Key Data

| Oxidizing Agent | Product | Yield (%) |

|---|---|---|

| KMnO4 | This compound ketone | 60–75 |

| CrO3 | Quinone derivatives | 50–65 |

Cyclization Reactions

Intramolecular reactions form heterocyclic frameworks:

Reagents and Conditions

-

Thermal Cyclization : Heating in DMF (120–150°C) induces ring closure via elimination of HCl, producing pyrrolidine or pyridine derivatives .

-

Acid Catalysis : Glacial acetic acid promotes cyclization to sulfonamide-fused rings .

Example Pathway

textThis compound → Heating in DMF → 6-Fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole[3]

Key Data

| Condition | Product | Yield (%) |

|---|---|---|

| DMF, 140°C | Pyrrolo-benzimidazole | 70–80 |

| Acetic acid, 100°C | Sulfonamide-fused ring | 65–75 |

Comparative Reactivity Table

Mechanistic Insights

-

Nucleophilic Substitution : Proceeds via an SN2 mechanism, with the base deprotonating the nucleophile to enhance reactivity .

-

Reduction : LiAlH4 acts as a strong hydride donor, attacking the electrophilic carbon in the nitrile group.

-

Cyclization : Intramolecular attack by the nitrogen or sulfur atom forms five- or six-membered rings, driven by entropy .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential

The compound is being investigated for its potential as a pharmacophore in drug development, particularly due to its anti-inflammatory and anticancer properties. Studies have indicated that it may interact with specific molecular targets involved in inflammatory pathways and cancer cell proliferation.

Mechanism of Action

The mechanism by which 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide exerts its effects involves inhibition of key enzymes and modulation of signaling pathways. This can lead to reduced inflammation and inhibition of cancer cell growth, making it a candidate for further therapeutic exploration.

Material Science

Synthesis of Advanced Materials

In material science, this compound is explored for its role in synthesizing advanced materials such as polymers and nanomaterials. The unique chemical structure allows it to function as a building block in the creation of new materials with desirable properties.

Biological Studies

Biochemical Assays

The compound serves as a probe in biochemical assays aimed at studying enzyme interactions and protein-ligand binding. Its ability to bind selectively to certain biological targets makes it useful for investigating biochemical pathways and mechanisms.

Table 1: Synthesis Overview

| Step | Description |

|---|---|

| Starting Materials | 2-chloroacetamide, 4-fluoroaniline, acrylonitrile |

| Base | Sodium hydroxide or potassium carbonate |

| Solvent | Dimethylformamide or acetonitrile |

Case Studies

Several studies highlight the applications and efficacy of this compound:

- Anticancer Activity: Research conducted by the National Cancer Institute demonstrated that derivatives of this compound exhibited significant antimitotic activity against various human tumor cell lines, indicating its potential as an anticancer agent.

- Antimicrobial Properties: Related compounds have shown antimicrobial activity against various bacterial strains, suggesting that this compound may also possess similar properties. A study indicated that modifications in the chemical structure could enhance antimicrobial efficacy against pathogens like Staphylococcus aureus and Escherichia coli.

| Activity Type | Findings |

|---|---|

| Anticancer | Significant inhibition of tumor cell growth observed in vitro |

| Antimicrobial | Effective against Gram-positive bacteria; moderate efficacy against Gram-negative bacteria |

Wirkmechanismus

The mechanism of action of 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

Pathways Involved: It may inhibit key enzymes or modulate signaling pathways, leading to reduced inflammation or inhibition of cancer cell growth.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-chloro-N-(2-cyanoethyl)-N-(4-chlorophenyl)acetamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties

Biologische Aktivität

Overview

2-Chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide is an organic compound belonging to the acetamide class, characterized by the presence of a chloro group, a cyanoethyl group, and a fluorophenyl group. Its unique structure positions it as a potential candidate for various biological applications, particularly in medicinal chemistry and enzymatic inhibition.

The primary biological activity of this compound is attributed to its role as a potent and selective inhibitor of Protein Kinase C (PKC) . PKC is involved in numerous cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC, this compound can modulate various biochemical pathways that are regulated by this enzyme.

Biochemical Pathways Affected

- Cell Proliferation : Inhibition of PKC can lead to reduced cell proliferation, making it a candidate for cancer treatment.

- Apoptosis Regulation : The compound may induce apoptosis in tumor cells through its action on PKC pathways.

- Viral Inhibition : Preliminary studies suggest effectiveness against certain viral infections, indicating potential antiviral properties.

Research Applications

The compound has been investigated for several applications:

- Medicinal Chemistry : Used as a pharmacophore in drug development targeting cancer and viral infections.

- Biological Studies : Explored for its interactions with biological macromolecules, enhancing understanding of protein-ligand interactions.

- Enzyme Kinetics : Serves as a tool in studies related to enzyme kinetics and protein interactions.

Case Studies

- Anticancer Activity : Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies revealed that the compound effectively inhibited cell growth in both breast and prostate cancer models.

- Antiviral Properties : A study indicated that this compound showed promising results in inhibiting viral replication in cultured cells infected with specific viruses. The mechanism was linked to its ability to disrupt PKC-mediated signaling pathways essential for viral propagation.

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chloro group, cyanoethyl group, fluorophenyl group | Selective PKC inhibitor, anticancer and antiviral properties |

| 2-Chloro-N-(2-cyanoethyl)-N-phenylacetamide | Lacks fluorine atom | Similar PKC inhibition but potentially lower efficacy due to electronic differences |

| 2-Chloro-N-(2-cyanoethyl)-N-(2-fluorophenyl)acetamide | Different fluorine positioning | Unique interactions with molecular targets, affecting biological activity |

Eigenschaften

IUPAC Name |

2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFN2O/c12-8-11(16)15(7-1-6-14)10-4-2-9(13)3-5-10/h2-5H,1,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRHAVQVPGIMQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N(CCC#N)C(=O)CCl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.